
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a quaternary ammonium salt that is commonly used as a pharmacological tool to investigate the function of specific neurotransmitter receptors.
Wirkmechanismus
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide acts as a competitive antagonist of the muscarinic acetylcholine receptor. This means that it binds to the receptor and prevents the binding of the natural agonist, acetylcholine. By blocking the receptor, Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide can be used to study the downstream effects of muscarinic receptor activation.
Biochemical and Physiological Effects:
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide has a number of biochemical and physiological effects. By blocking the muscarinic acetylcholine receptor, it can affect a variety of physiological processes such as cognition, memory, and motor control. It has also been shown to have analgesic effects, possibly through its actions on the dopamine and serotonin receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is its specificity for the muscarinic acetylcholine receptor. This allows researchers to study the downstream effects of muscarinic receptor activation without interference from other neurotransmitter systems. However, one limitation of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is that it is a synthetic compound and may not accurately reflect the effects of natural agonists on the receptor.
Zukünftige Richtungen
There are many potential future directions for research on Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide. One area of interest is the development of new compounds that can selectively target specific subtypes of the muscarinic acetylcholine receptor. Another area of interest is the investigation of the analgesic effects of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide and the potential for developing new pain medications based on its mechanism of action. Additionally, researchers may investigate the effects of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide on other physiological processes beyond cognition, memory, and motor control.
In conclusion, Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its specificity for the muscarinic acetylcholine receptor makes it a valuable tool for investigating the downstream effects of receptor activation. While there are limitations to its use, there are many potential future directions for research on Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide.
Synthesemethoden
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is synthesized by reacting 2-methyl-1,2,3,4-tetrahydroisoquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields a quaternary ammonium salt, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is widely used in scientific research as a pharmacological tool to investigate the function of specific neurotransmitter receptors. This compound is particularly useful for studying the muscarinic acetylcholine receptor, which is involved in a variety of physiological processes such as cognition, memory, and motor control. Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is also used to study the function of other neurotransmitter receptors such as the dopamine receptor and the serotonin receptor.
Eigenschaften
CAS-Nummer |
122629-20-3 |
|---|---|
Produktname |
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide |
Molekularformel |
C11H20INO |
Molekulargewicht |
309.19 g/mol |
IUPAC-Name |
(4aR,8aS)-2-methyl-1,3,4,4a,6,7,8,8a-octahydroisoquinolin-5-one;iodomethane |
InChI |
InChI=1S/C10H17NO.CH3I/c1-11-6-5-9-8(7-11)3-2-4-10(9)12;1-2/h8-9H,2-7H2,1H3;1H3/t8-,9-;/m1./s1 |
InChI-Schlüssel |
GRLWEFQPKDRHFC-VTLYIQCISA-N |
Isomerische SMILES |
CN1CC[C@@H]2[C@@H](C1)CCCC2=O.CI |
SMILES |
CN1CCC2C(C1)CCCC2=O.CI |
Kanonische SMILES |
CN1CCC2C(C1)CCCC2=O.CI |
Andere CAS-Nummern |
122629-20-3 |
Synonyme |
octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide OMT-isoquinolone methiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



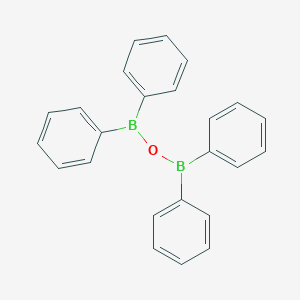
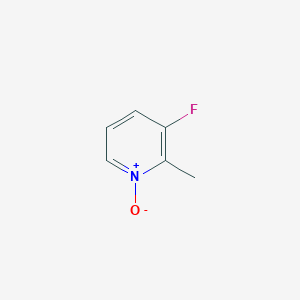
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)
![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)
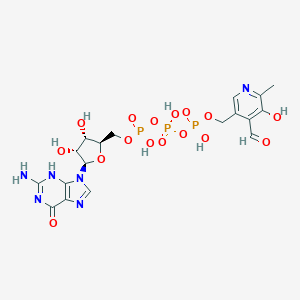

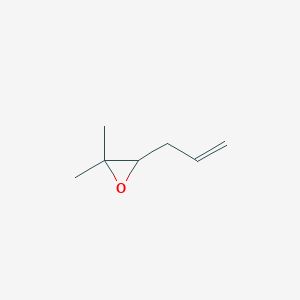


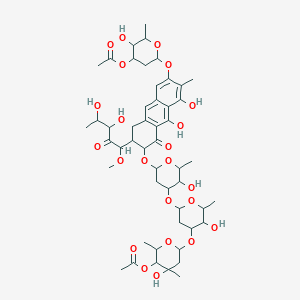
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)

